molecular formula C14H9ClF3N3O B2419192 3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 924828-82-0

3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B2419192
CAS RN: 924828-82-0
M. Wt: 327.69
InChI Key: VIIFUCABUBHGHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a useful research compound. Its molecular formula is C14H9ClF3N3O and its molecular weight is 327.69. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Agents

A series of pyrazole derivatives, including those related to the chemical compound , have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Notably, some of these compounds have shown higher anticancer activity than doxorubicin, a reference drug, as well as good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Adenosine Receptor Affinity

Research into pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine revealed their potential as compounds with A1 adenosine receptor affinity. This includes the exploration of both alkyl and aryl substituents to enhance activity, with certain compounds showing significant potency and selectivity at adenosine receptor subclasses (Harden, Quinn, & Scammells, 1991).

Anti-5-lipoxygenase Agents

A novel series of pyrazolopyrimidine derivatives have been synthesized and tested for their cytotoxic and 5-lipoxygenase inhibition activities. These compounds present a promising approach for the development of anticancer and anti-inflammatory drugs, showcasing the diverse potential of pyrazolopyrimidine compounds in therapeutic applications (Rahmouni et al., 2016).

Antitumor Activity

Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives for antitumor evaluation. Some compounds in this series were found to possess potent antitumor activity across different cell lines, highlighting the compound's potential in cancer treatment (Kandeel et al., 2012).

Anti-inflammatory Agents

Research into 7-trifluoromethylpyrazolo[1,5-a]pyrimidines as anti-inflammatory and antimicrobial agents discovered that some synthesized compounds exhibited significant anti-inflammatory activity, comparable to standard drugs like Indomethacin. This demonstrates the compound's potential in the development of new anti-inflammatory medications (Aggarwal et al., 2014).

properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3N3O/c1-7-6-10(22)21-13(19-7)11(12(20-21)14(16,17)18)8-2-4-9(15)5-3-8/h2-6,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTKWPUYNLCAMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=C(N2)C(F)(F)F)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

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